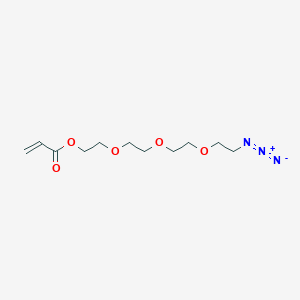

Azido-PEG4-Acrylate

描述

Azido-PEG4-Acrylate is a versatile compound that features both an azide group and an acrylate group. The azide group facilitates Click Chemistry, while the acrylate group enables Michael addition reactions. The hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous media, making it a valuable tool in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

Azido-PEG4-Acrylate can be synthesized through a multi-step process involving the functionalization of PEG with azide and acrylate groups. The general synthetic route involves:

PEG Functionalization: Starting with PEG, the hydroxyl groups are first converted to tosylates.

Azide Introduction: The tosylated PEG is then reacted with sodium azide to introduce the azide group.

Acrylate Addition: Finally, the azido-PEG is reacted with acryloyl chloride to introduce the acrylate group

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The reactions are typically carried out in specialized reactors with continuous monitoring of temperature, pressure, and reactant concentrations .

化学反应分析

Click Chemistry Reactions

The azide group (-N<sub>3</sub>) enables copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Reagents : Terminal alkynes, Cu(I) catalysts (e.g., CuSO<sub>4</sub> + sodium ascorbate).

- Conditions : Room temperature in aqueous or organic solvents (DMSO, THF).

- Product : Stable 1,2,3-triazole linkage (quantitative yields reported in PEGylated systems) .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

- Reagents : Strained cyclooctynes (e.g., DBCO, BCN).

- Conditions : Catalyst-free, physiological pH (7.4), 37°C .

- Applications : Biocompatible conjugation for live-cell labeling .

Comparison of Click Chemistry Mechanisms

| Parameter | CuAAC | SPAAC |

|---|---|---|

| Catalyst | Cu(I) required | Catalyst-free |

| Reaction Rate | Fast (<1 hr) | Moderate (2–6 hr) |

| Biocompatibility | Limited (cytotoxicity risk) | High (suitable for in vivo) |

| Yield | >95% | 85–90% |

Michael Addition Reactions

The acrylate group (-CH<sub>2</sub>=CHCOO-) undergoes nucleophilic thiol-ene reactions:

- Reagents : Thiol-containing molecules (e.g., cysteine residues, glutathione).

- Conditions : pH 7–9, ambient temperature, under reducing conditions (e.g., TCEP) .

- Kinetics : Second-order rate constants range from 10<sup>2</sup> to 10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup> depending on thiol nucleophilicity .

Radical Polymerization

The acrylate group participates in UV- or thermal-initiated polymerization:

- Initiators : AIBN (azobisisobutyronitrile) or UV light (λ = 365 nm).

- Conditions : 60–80°C for thermal initiation; <5 min for UV .

- Polymer Properties :

Comparative Reactivity with Analogues

This compound’s dual functionality distinguishes it from similar compounds:

Reaction Optimization Studies

Recent research highlights critical parameters for maximizing efficiency:

- Solvent Effects :

- Temperature :

- PEG Spacer Role :

Stability and Storage

- Azide Stability : Degrades <5% after 6 months at -20°C .

- Acrylate Reactivity : Susceptible to hydrolysis at pH >9 (half-life: 48 hr at pH 9) .

This compound’s bifunctional design enables orthogonal reactions (click chemistry and Michael addition) with high specificity, making it indispensable in bioconjugation and nanotechnology. Ongoing research focuses on optimizing reaction conditions for scalable biomedical applications.

科学研究应用

Key Functional Groups

-

Azide Group (N₃) :

- Participates in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Enables the formation of stable triazole linkages with alkyne-containing biomolecules.

-

Acrylate Group (CH₂=CHCOO) :

- Engages in Michael addition reactions with thiol groups.

- Facilitates the formation of stable covalent bonds with proteins and other biomolecules.

-

PEG Spacer :

- Increases hydrophilicity, enhancing solubility in aqueous environments.

- Improves the stability and circulation time of conjugated biomolecules.

Scientific Research Applications

Azido-PEG4-Acrylate is utilized across various scientific disciplines, including:

Bioconjugation Techniques

- Used for labeling proteins, peptides, and nucleic acids through click chemistry.

- Enables the development of targeted drug delivery systems, enhancing therapeutic efficacy by improving cellular uptake.

Drug Delivery Systems

- Enhances the solubility and stability of therapeutic agents.

- Facilitates the creation of antibody-drug conjugates that target specific cancer cells, leading to reduced side effects compared to traditional chemotherapy.

Polymer Synthesis

- Acts as a crosslinker in the synthesis of hydrogels and other polymeric materials.

- Enables the fabrication of materials with tunable mechanical properties for biomedical applications.

Nanotechnology

- Employed in the development of nanocarriers for drug delivery.

- Supports the design of nanoscale materials that can encapsulate drugs and release them in a controlled manner.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

- Cellular Uptake Studies : Research indicates that cells internalize conjugates formed with this compound more efficiently than unconjugated drugs. This enhanced uptake correlates with increased therapeutic efficacy in vitro .

- Biocompatibility Assessments : In vivo studies show that PEGylated compounds exhibit reduced immunogenicity and prolonged circulation time compared to non-PEGylated counterparts, making them preferable for therapeutic applications .

- Click Reaction Optimization : Investigations into conditions affecting CuAAC reactions reveal that temperature, solvent choice, and catalyst type significantly influence the efficiency of conjugation reactions involving this compound .

作用机制

The mechanism of action of Azido-PEG4-Acrylate involves its functional groups:

相似化合物的比较

Similar Compounds

Azido-PEG4-Acid: Contains an azide group and a carboxylic acid group. Used in similar applications but lacks the acrylate functionality.

Azido-PEG4-NHS Ester: Features an azide group and an N-hydroxysuccinimide ester. .

Uniqueness

Azido-PEG4-Acrylate is unique due to its dual functionality, combining the reactivity of both azide and acrylate groups. This dual functionality allows for versatile applications in various fields, making it a valuable compound for researchers and industrial applications .

生物活性

Azido-PEG4-Acrylate is a bifunctional compound that plays a significant role in bioconjugation and drug delivery applications due to its unique chemical properties. This compound features an azide functional group and an acrylate moiety, which allows it to participate in various chemical reactions that are crucial for biological applications.

Chemical Structure and Properties

- Chemical Formula : C11H19N3O5

- Molecular Weight : 273.29 g/mol

- CAS Number : 1807539-09-8

The compound's structure can be summarized as follows:

| Functional Group | Description |

|---|---|

| Azide (N₃) | Participates in Click Chemistry, particularly CuAAC, enabling selective conjugation with alkyne-containing biomolecules. |

| Acrylate (CH₂=CHCOO) | Engages in Michael addition reactions with thiol groups, facilitating stable covalent linkages with proteins and other biomolecules. |

Mechanisms of Biological Activity

- Click Chemistry : The azide group allows for efficient conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely utilized in the synthesis of drug conjugates and probes for biological research .

- Michael Addition : The acrylate moiety can react with thiol groups on proteins, forming stable covalent bonds that enhance the stability and efficacy of therapeutic agents.

- PEGylation : Incorporating a polyethylene glycol (PEG) spacer improves solubility, biocompatibility, and stability of the conjugates formed with this compound. This property is particularly advantageous for drug delivery systems as it enhances the pharmacokinetics of therapeutic agents .

Applications in Drug Delivery and Bioconjugation

This compound has been employed in various research fields, including:

- Targeted Drug Delivery : By facilitating the conjugation of drugs to specific targeting moieties (e.g., antibodies), this compound enhances the delivery of therapeutics to desired cells or tissues.

- Development of Antibody-Drug Conjugates (ADCs) : The compound's ability to form stable linkages with antibodies allows for the creation of ADCs that can deliver cytotoxic drugs directly to cancer cells, minimizing systemic toxicity .

- Synthesis of Functionalized Surfaces : this compound is used to modify surfaces for biomedical applications, enhancing cell adhesion and proliferation on biomaterials .

Research Findings and Case Studies

Several studies have highlighted the biological activity and utility of this compound:

- Cellular Uptake Studies : Research demonstrated that cells internalize conjugates formed with this compound more efficiently than unconjugated drugs. This enhanced uptake correlates with increased therapeutic efficacy in vitro.

- Biocompatibility Assessments : In vivo studies indicated that PEGylated compounds exhibit reduced immunogenicity and prolonged circulation time compared to non-PEGylated counterparts, making them preferable for therapeutic applications .

- Click Reaction Optimization : Investigations into the conditions affecting CuAAC reactions revealed that temperature, solvent choice, and catalyst type significantly influence the efficiency of conjugation reactions involving this compound.

Comparative Analysis

To further illustrate the versatility of this compound compared to related compounds, the following table summarizes key features:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| This compound | Azide, Acrylate | Dual functionality for click chemistry and polymerization. |

| Azido-PEG4-Alcohol | Azide, Hydroxyl | Primarily used for click chemistry without polymerization capabilities. |

| DBCO-PEG4-Acrylate | DBCO, Acrylate | Utilizes a different reactive group for SPAAC reactions. |

| Methacrylate-PEG | Methacrylate | Focuses on radical polymerization without specific click chemistry applications. |

属性

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O5/c1-2-11(15)19-10-9-18-8-7-17-6-5-16-4-3-13-14-12/h2H,1,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEGJOJDWYDGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201164550 | |

| Record name | 2-Propenoic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807539-09-8 | |

| Record name | 2-Propenoic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。